molecular formula C18H14FNO4 B12211074 N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide

Cat. No.: B12211074
M. Wt: 327.3 g/mol
InChI Key: WWXBWLPUMJBZCM-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide (CAS: 923112-79-2) is a synthetic small molecule featuring a chromen-4-one (coumarin) core substituted with a 2-fluorophenyl group at position 2 and a 2-methoxyacetamide moiety at position 6 . The chromen-4-one scaffold is widely recognized for its role in medicinal chemistry due to its inherent bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties. The methoxyacetamide substituent may contribute to solubility and serve as a hydrogen-bond acceptor, further optimizing pharmacokinetic profiles.

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methoxyacetamide

InChI

InChI=1S/C18H14FNO4/c1-23-10-18(22)20-11-6-7-16-13(8-11)15(21)9-17(24-16)12-4-2-3-5-14(12)19/h2-9H,10H2,1H3,(H,20,22)

InChI Key

WWXBWLPUMJBZCM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Methoxyacetamide Moiety: The final step involves the acylation of the chromenone derivative with methoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may bind to active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide and related acetamide derivatives:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Potential Biological Activity
This compound Chromen-4-one - 2-Fluorophenyl at C2
- 2-Methoxyacetamide at C6
Likely acetylation of a chromen-6-amine intermediate (analogous to ) Kinase inhibition, anti-inflammatory
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone - Arylidene groups at C2
- Coumarin-linked acetamide at C3
Reflux with mercaptoacetic acid, ZnCl₂ catalyst Antimicrobial, anti-inflammatory
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide Benzo[d]oxazole - 4-Ethylphenylamino at C2
- 2-Methoxyacetamide at C5
Acetylation with 2-methoxyacetyl chloride in acetic acid Anticancer, kinase inhibition

Key Observations:

Thiazolidinones are associated with antimicrobial activity due to sulfur participation in redox reactions, while benzoxazoles provide metabolic stability and planar geometry for intercalation .

The methoxyacetamide moiety is conserved across compounds, suggesting a critical role in solubility and hydrogen-bonding interactions.

Synthetic Routes: The primary compound’s synthesis likely parallels methods in , involving acetylation of an amine intermediate. In contrast, thiazolidinone derivatives () require cyclization with mercaptoacetic acid, emphasizing divergent pathways for heterocycle formation .

Biological Implications: Chromen-4-one derivatives are frequently explored for kinase inhibition (e.g., cyclin-dependent kinases), while benzoxazole analogs () show promise in disrupting protein-protein interactions in cancer pathways . Thiazolidinones () are more commonly linked to antimicrobial activity due to their reactive sulfur moiety .

Research Findings and Implications

  • Fluorine vs. Alkyl Groups : The 2-fluorophenyl group in the primary compound may confer superior binding affinity and metabolic resistance compared to alkyl-substituted analogs (e.g., 4-ethylphenyl in ), as fluorine’s electronegativity enhances electrostatic interactions with target proteins.
  • Methoxyacetamide as a Pharmacophore : The conserved methoxyacetamide group across compounds underscores its role as a solubilizing agent and hydrogen-bond acceptor, critical for optimizing drug-likeness.

Biological Activity

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide (CAS Number: 923112-79-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H16FNO4C_{23}H_{16}FNO_4, with a molecular weight of 389.4 g/mol. The compound features a chromenone core linked to a fluorophenyl group and a methoxyacetamide moiety, which may influence its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₃FN₂O
Molecular Weight389.4 g/mol
CAS Number923112-79-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Chromenone Core : This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
  • Introduction of the Fluorophenyl Group : The fluorophenyl group can be introduced via Friedel-Crafts acylation using 2-fluorobenzoyl chloride.
  • Coupling with Methoxyacetamide : The final step involves coupling the intermediate with methoxyacetamide using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) in the presence of a base.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MDA-MB-231) cells. These compounds induce apoptosis and modulate key proteins involved in cell survival pathways, such as BCL2 and caspases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Anti-apoptotic Proteins : By targeting BCL2, these compounds promote apoptosis in cancer cells.
  • Induction of Oxidative Stress : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels, leading to cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Study on Antitumor Activity

A recent publication evaluated the antitumor activity of this compound analogs against MDA-MB-231 cells. The results indicated that several compounds exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxicity . Additionally, molecular docking studies revealed favorable interactions between these compounds and BCL2, supporting their role as potential inhibitors.

Antioxidant Activity

In another study focusing on antioxidant properties, related compounds were assessed for their ability to scavenge free radicals and reduce oxidative stress markers in vitro. The findings suggested that these compounds could provide protective effects against oxidative damage in cellular models .

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